molecular formula C11H18BClN2O5S B1473013 (2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride CAS No. 1704095-65-7

(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride

Cat. No.: B1473013
CAS No.: 1704095-65-7
M. Wt: 336.6 g/mol
InChI Key: NRIQBSQUQSSDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a methoxy group, and a piperazinylsulfonyl group attached to a phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Mechanism of Action

The mechanism of action of (2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups in biological molecules, forming boronate esters. This interaction is particularly significant in its role as a protease inhibitor, where it binds to the active site of the enzyme, inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and piperazinylsulfonyl groups enhances its versatility in various applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

(2-methoxy-5-piperazin-1-ylsulfonylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O5S.ClH/c1-19-11-3-2-9(8-10(11)12(15)16)20(17,18)14-6-4-13-5-7-14;/h2-3,8,13,15-16H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIQBSQUQSSDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCNCC2)OC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride
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(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride
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(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride
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(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride
Reactant of Route 5
(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride
Reactant of Route 6
(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride

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